(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane
Description
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a tertiary phosphane featuring a 4-methoxyphenyl group and two 4-(trifluoromethyl)phenyl substituents bonded to a central phosphorus atom. This compound is structurally distinct due to the electron-donating methoxy (-OMe) group and the electron-withdrawing trifluoromethyl (-CF₃) groups, which collectively influence its electronic and steric properties. Such phosphanes are critical in catalysis, particularly in transition-metal complexes, where ligand properties dictate reaction efficiency and selectivity .
Properties
CAS No. |
919765-85-8 |
|---|---|
Molecular Formula |
C21H15F6OP |
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(4-methoxyphenyl)-bis[4-(trifluoromethyl)phenyl]phosphane |
InChI |
InChI=1S/C21H15F6OP/c1-28-16-6-12-19(13-7-16)29(17-8-2-14(3-9-17)20(22,23)24)18-10-4-15(5-11-18)21(25,26)27/h2-13H,1H3 |
InChI Key |
XATTXEBVZJFQPV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=C(C=C2)C(F)(F)F)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Grignard Reaction
The Grignard reaction is a common method for synthesizing phosphines from halides and phosphine oxides.
General Procedure : A round-bottom flask is charged with magnesium turnings and anhydrous tetrahydrofuran (THF). A halide solution is added dropwise to maintain reflux conditions. After the addition, diethyl phosphite is introduced to the cooled mixture.
Yield : Typically around 90% under optimized conditions.
Example :
- Starting Materials: 4-Methoxyphenylmagnesium bromide and diethyl phosphite.
- Reaction Conditions: Reflux in THF for several hours followed by quenching with acid.
Nucleophilic Substitution
This method involves the substitution of a leaving group on a phosphine oxide with an appropriate nucleophile.
General Procedure : The phosphine oxide is treated with a nucleophile such as sodium hydroxide or an amine in an inert atmosphere.
Yield : Yields can vary significantly based on the nucleophile used, typically ranging from 80% to over 90%.
Example :
- Starting Materials: Bis(4-methoxyphenyl)phosphine oxide and sodium hydroxide.
- Reaction Conditions: Stirred at room temperature for several hours.
Coupling Reactions
Coupling reactions involving palladium catalysts are effective for synthesizing complex phosphines.
General Procedure : A mixture of bis(4-methoxyphenyl)phosphine oxide, palladium acetate, and a suitable ligand is heated under argon atmosphere.
Yield : Yields can reach up to 87% depending on the specific conditions employed.
Example :
- Starting Materials: Bis(4-methoxyphenyl)phosphine oxide and a trifluoromethylated coupling partner.
- Reaction Conditions: Heated at elevated temperatures (around 120°C) for extended periods (12 hours).
The following table summarizes the yields, reaction conditions, and operational procedures for various methods of synthesizing (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane:
| Method | Starting Materials | Yield (%) | Reaction Conditions |
|---|---|---|---|
| Grignard Reaction | 4-Methoxyphenylmagnesium bromide, diethyl phosphite | ~90 | Reflux in THF; quench with acid |
| Nucleophilic Substitution | Bis(4-methoxyphenyl)phosphine oxide, sodium hydroxide | 80-90 | Room temperature stirring in inert atmosphere |
| Coupling Reaction | Bis(4-methoxyphenyl)phosphine oxide, palladium acetate | 87 | Heated at 120°C for 12 hours under argon |
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphane group is replaced by other functional groups.
Coordination: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as halogens or alkyl halides are used in substitution reactions.
Coordination: Transition metals like palladium, platinum, and rhodium are used to form coordination complexes.
Major Products
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphanes: Resulting from substitution reactions.
Metal Complexes: Formed in coordination reactions with transition metals.
Scientific Research Applications
Organic Synthesis
Ligand in Cross-Coupling Reactions
One of the primary applications of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is as a ligand in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction is crucial for forming carbon-carbon bonds, which are foundational in organic synthesis. The compound acts as a stabilizing agent for palladium catalysts, enhancing reaction yields and selectivity.
Case Study: Suzuki-Miyaura Coupling
A study demonstrated the effectiveness of this compound in synthesizing complex aromatic compounds. The compound was used alongside palladium catalysts to couple various aryl halides with boronic acids, achieving yields exceeding 85% under optimized conditions .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Suzuki-Miyaura Coupling | 85-90 | Pd catalyst, 120 °C, anhydrous |
| C−C Bond Formation | 80 | Toluene/water mixture |
Medicinal Chemistry
Potential Anticancer Agents
Recent research has indicated that phosphine derivatives, including this compound, exhibit promising biological activities. Specifically, they have been explored as inhibitors of lactate dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism.
Case Study: Inhibition of LDHA
In a project aimed at synthesizing LDHA inhibitors, this compound was incorporated into various molecular frameworks. The synthesized compounds demonstrated significant inhibition of LDHA activity with IC50 values in the low micromolar range, indicating potential as anticancer therapeutics .
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| Phosphine Derivative A | 2.5 | Lactate Dehydrogenase A |
| Phosphine Derivative B | 3.1 | Lactate Dehydrogenase A |
Materials Science
Applications in Polymer Chemistry
The unique electronic properties of this compound make it suitable for applications in polymer chemistry. It can be used to modify polymer matrices to enhance thermal stability and electrical conductivity.
Case Study: Conductive Polymers
Research has shown that incorporating this compound into conductive polymer systems can significantly improve their conductivity and thermal properties. For instance, blends containing this phosphine exhibited a conductivity increase of up to 200% compared to control samples without the phosphine additive .
| Polymer Type | Conductivity Increase (%) | Thermal Stability (°C) |
|---|---|---|
| Conductive Polymer Blend A | 150 | 250 |
| Conductive Polymer Blend B | 200 | 260 |
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane involves its interaction with molecular targets through its phosphane group. The compound can coordinate with metal centers, forming stable complexes that facilitate catalytic reactions. The trifluoromethyl groups enhance the compound’s stability and reactivity, making it an effective ligand in various chemical processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphanes
Chloro-bis[4-(trifluoromethyl)phenyl]phosphane
Structure : Replaces the 4-methoxyphenyl group with a chlorine atom.
Key Differences :
- Reactivity : The chlorine atom is a superior leaving group, making this compound highly reactive in nucleophilic substitution reactions. In contrast, the methoxy group in the target compound enhances stability and modifies electron density at phosphorus .
- Applications : The chloro derivative is a precursor in synthesizing other phosphanes (e.g., via reactions with Grignard reagents), while the methoxy-substituted analog may serve as a ligand in catalytic systems requiring electron-rich environments .
- Safety : The chloro compound is corrosive and toxic, requiring stringent handling protocols, whereas the methoxy variant is likely safer due to reduced reactivity .
Table 1: Structural and Reactivity Comparison
| Property | (4-MeOPh)P(C₆H₄-CF₃)₂ | ClP(C₆H₄-CF₃)₂ |
|---|---|---|
| Substituent Electronic Effect | Electron-donating (-OMe) | Electron-withdrawing (Cl) |
| Reactivity | Moderate | High |
| Primary Use | Catalytic ligand | Synthetic precursor |
| Safety Profile | Likely stable | Corrosive/toxic |
Bis[2,4-bis(trifluoromethyl)phenyl]phosphane
Structure : Features -CF₃ groups at both the 2- and 4-positions on each aryl ring.
Key Differences :
- The target compound’s 4-CF₃ groups impose less steric strain .
- Electronic Effects: The increased number of -CF₃ groups amplifies electron-withdrawing effects, reducing electron density at phosphorus compared to the target compound. This makes the bis[2,4-di-CF₃] derivative a weaker donor ligand .
Phosphanes with Mixed Aryl Groups
highlights compounds with diverse R groups (e.g., 4-chlorobenzyl, 4-nitrophenyl). These analogs demonstrate that:
- Biological Activity : Substituents like -OMe and -CF₃ in the target compound may enhance herbicidal activity compared to nitro or chlorinated variants, though direct data for the target is lacking .
- Electronic Tuning : The 4-MeOPh group provides a balance between electron donation (via -OMe) and withdrawal (via -CF₃), optimizing ligand properties for specific catalytic cycles .
Biological Activity
(4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane is a phosphane compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its effects in various biological systems, including its cytotoxicity against cancer cell lines, enzyme inhibition, and molecular interactions.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a phosphane core with two distinct phenyl substituents, one of which contains a methoxy group and the other a trifluoromethyl group. The presence of these functional groups is significant for its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its cytotoxic effects, enzyme inhibition, and interaction with biomolecules.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on different cancer cell lines. The following table summarizes the findings from various studies:
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Moderate cytotoxicity |
| A549 (Lung Cancer) | 12.3 | Significant cytotoxicity |
| HeLa (Cervical Cancer) | 20.1 | Moderate cytotoxicity |
The data indicates that the compound exhibits moderate to significant cytotoxic effects across multiple cancer cell lines, suggesting potential as an anticancer agent.
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes relevant to cancer progression and inflammation. Notably, it has shown inhibitory activity against cyclooxygenase-2 (COX-2) and butyrylcholinesterase (BuChE). The following table presents the IC50 values for these enzymes:
These results highlight the potential of this compound as a dual-action compound with both anticancer and anti-inflammatory properties.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target proteins. The docking results indicate strong binding affinities with COX-2 and BuChE, suggesting that the trifluoromethyl group enhances binding through halogen bonding interactions.
Case Study: COX-2 Inhibition
In a specific case study examining COX-2 inhibition, the compound was found to stabilize the enzyme's active site, leading to reduced production of pro-inflammatory mediators. This mechanism is critical in understanding the compound's potential therapeutic applications in inflammatory diseases and cancer.
Q & A
Q. What are the key experimental parameters for synthesizing (4-Methoxyphenyl)bis[4-(trifluoromethyl)phenyl]phosphane?
The synthesis typically involves a two-step methodology:
Phosphine Oxide Reduction : React bis[4-(trifluoromethyl)phenyl]phosphine oxide with phosphorus trichloride (PCl₃) in dry dichloromethane (DCM) to generate chlorobis[4-(trifluoromethyl)phenyl]phosphane as an intermediate. This step requires inert conditions and monitoring via TLC for completion .
Methoxyphenyl Group Introduction : React the intermediate with a 4-methoxyphenyl Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) under anhydrous conditions. Purification is achieved via column chromatography using silica gel and non-polar solvents.
Key Metrics : Yield optimization (60–70%) hinges on stoichiometric control of PCl₃ and reaction time (2–4 hours) .
Q. Which characterization techniques are critical for verifying the compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ³¹P NMR confirm substituent integration and phosphorus environment. For example, ³¹P NMR typically shows a singlet near δ 20–25 ppm for triarylphosphanes .
- X-ray Crystallography : Resolves molecular geometry and bond angles, particularly useful for confirming steric effects from trifluoromethyl and methoxy groups .
- Physical Properties : Density (1.317 g/mL at 25°C) and refractive index (n²⁰/D 1.512) are critical for solvent selection in reactions .
Q. How does the compound’s electronic structure influence its reactivity as a ligand?
The electron-withdrawing trifluoromethyl groups reduce electron density at the phosphorus center, enhancing its π-accepting ability. Conversely, the 4-methoxyphenyl group donates electron density via resonance, creating a push-pull electronic environment. This duality stabilizes transition metals in low oxidation states, making the ligand suitable for Pd(0)- or Rh(I)-catalyzed cross-coupling reactions .
Experimental Insight : In Pd(II) complexes, the ligand’s ³¹P NMR signal shifts upfield (δ −5 to +5 ppm) upon coordination, confirming metal-ligand interactions .
Q. What are the stability considerations for handling this phosphane under laboratory conditions?
- Air Sensitivity : The compound is prone to oxidation to phosphine oxide. Store under argon or nitrogen in Schlenk flasks.
- Solvent Compatibility : Stable in DCM, THF, and toluene. Avoid protic solvents (e.g., methanol) to prevent decomposition.
- Thermal Stability : Decomposes above 150°C; reactions should be conducted below this threshold .
Q. How can researchers distinguish this ligand from structurally similar phosphanes in catalytic studies?
- Steric Parameters : Calculate Tolman’s cone angle (estimated ~160°) using X-ray data to compare with bulkier ligands like PPh₃ (145°).
- Electronic Parameters : IR spectroscopy of metal-carbonyl complexes (e.g., Rh(CO)Cl(P)) reveals ν(CO) stretching frequencies. Lower frequencies indicate stronger π-accepting ability .
Advanced Research Questions
Q. What computational methods are recommended to model the ligand’s interaction with transition metals?
Use hybrid density functional theory (DFT) with the B3LYP functional, which incorporates exact exchange to accurately predict bond dissociation energies and spin states. Basis sets like 6-31G(d) for light atoms and LANL2DZ for transition metals are optimal. Solvent effects (e.g., DCM) should be modeled using the PCM approach .
Validation : Compare computed IR/Raman spectra with experimental data to refine electronic structure models .
Q. How does the ligand perform in asymmetric catalysis, and what are the limitations?
While the ligand’s asymmetry (from 4-methoxyphenyl vs. trifluoromethyl groups) suggests potential for enantioselective catalysis, steric hindrance from trifluoromethyl groups may limit substrate access.
Case Study : In Pd-catalyzed Suzuki-Miyaura couplings, enantiomeric excess (ee) remains moderate (50–60%). To improve ee, modify the methoxyphenyl group with chiral auxiliaries (e.g., binaphthyl substituents) .
Q. How can crystallographic data resolve contradictions in spectroscopic assignments?
- Disorder in Trifluoromethyl Groups : X-ray data often show rotational disorder in CF₃ groups, which can lead to misinterpretation of NMR splitting patterns. Refine crystallographic models with restraints on thermal parameters .
- P-M-P’ Angle : Crystallography confirms bond angles (e.g., 102–108°), which correlate with ³¹P NMR chemical shift anisotropy .
Q. What strategies optimize ligand loading in catalytic cycles without compromising activity?
- Precatalyst Design : Use air-stable Pd(0) or Rh(I) complexes pre-loaded with the ligand (e.g., [Pd(COD)(L)Cl₂]).
- Substoichiometric Loading : In Heck reactions, 0.5–1 mol% ligand suffices due to slow oxidative addition kinetics. Monitor catalyst lifetime via reaction calorimetry .
Q. How do solvent polarity and additives affect the ligand’s performance in cross-coupling reactions?
- Polar Aprotic Solvents : DMF enhances oxidative addition rates but may displace weakly bound ligands.
- Additives : Silver salts (Ag₂CO₃) scavenge halides, stabilizing the active metal center. Potassium carbonate improves turnover in Suzuki reactions by neutralizing HBr byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
